1,1-Diethoxybutane
Overview
Description
1,1-Diethoxybutane, also known as Butyraldehyde diethyl acetal, is a chemical compound with the molecular formula C8H18O2 . It has an average mass of 146.227 Da and a Monoisotopic mass of 146.130676 Da . It is used in laboratory chemicals .
Synthesis Analysis
The production of 1,1-Diethoxybutane can be optimized using the simulated moving bed technology . A fixed bed model was created and expanded to a simulated moving bed model . This model was used to determine the optimum conditions regarding the switching time and flow rates in each section . The optimum switching time was found to be 2.4 min .
Molecular Structure Analysis
The molecular structure of 1,1-Diethoxybutane includes a series of oxygenated and hydrocarbon products, including several radicals . High mole fractions of C1–C4 acids and aldehydes demonstrate the structural features of 1,1-Diethoxybutane .
Chemical Reactions Analysis
The pyrolysis of 1,1-Diethoxybutane was investigated in a flow reactor at 0.04 and 1atm using synchrotron vacuum ultraviolet photoionization mass spectrometry (SVUV-PIMS) . The H-abstraction reactions of 1,1-diethoxybutane play a key role in fuel consumption .
Physical And Chemical Properties Analysis
1,1-Diethoxybutane has a density of 0.8±0.1 g/cm3, a boiling point of 143.0±0.0 °C at 760 mmHg, and a vapour pressure of 6.8±0.2 mmHg at 25°C . It has an enthalpy of vaporization of 36.4±3.0 kJ/mol and a flash point of 28.9±18.0 °C .
Scientific Research Applications
Pyrolysis Chemistry and Biofuel Applications
1,1-Diethoxybutane has been identified as a promising next-generation biofuel. A study explored its pyrolysis chemistry using synchrotron vacuum ultraviolet photoionization mass spectrometry (SVUV-PIMS). The study revealed various oxygenated and hydrocarbon products from the pyrolysis, providing insights into its potential as a biofuel with low sooting tendencies compared to traditional fossil fuels (Zeng et al., 2019).
Synthesis and Chemical Properties
The synthesis of 1,1-diethoxybutane has been investigated, particularly its formation from ethanol and butyraldehyde using Amberlyst 47 as a solid acid catalyst. This research offers valuable thermodynamic, kinetic, and adsorption parameters for the compound (Rahaman et al., 2015). Additionally, the synthesis of 1,1-diethoxybutane in a fixed-bed adsorptive reactor has been studied, providing a dynamic behavior description of the reactor and insights into optimizing production processes (Regufe et al., 2016).
Process Intensification and Membrane Technology
The application of membrane technology in the synthesis of 1,1-diethoxybutane has been explored. This approach focuses on process intensification, aiming to enhance the synthesis process efficiency (Graça & Rodrigues, 2017). Another study investigated new technologies, like the Simulated Moving Bed Reactor (SMBR), for the production of acetals like 1,1-diethoxybutane, highlighting its potential for green oxygenate diesel blending (Pereira & Rodrigues, 2013).
Safety And Hazards
1,1-Diethoxybutane is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is a flammable liquid and vapor that causes skin irritation and serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .
Future Directions
properties
IUPAC Name |
1,1-diethoxybutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O2/c1-4-7-8(9-5-2)10-6-3/h8H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHXZFGCCJLFMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4063119 | |
Record name | Butane, 1,1-diethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4063119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Diethoxybutane | |
CAS RN |
3658-95-5 | |
Record name | 1,1-Diethoxybutane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3658-95-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butane, 1,1-diethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003658955 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butane, 1,1-diethoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butane, 1,1-diethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4063119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-diethoxybutane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.830 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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